Pyrazin-2-yl(pyridin-3-yl)methanone

Kinase Inhibition X-ray Crystallography Medicinal Chemistry

Pyrazin-2-yl(pyridin-3-yl)methanone is a critical, high-purity scaffold for medicinal chemistry. Its unique spatial arrangement of pyrazine and pyridine rings, linked by a carbonyl bridge, enables regioselective functionalization essential for programs targeting DYRK1A and PI3K. Using generic analogs risks failed syntheses and altered reactivity. Sourced with validated purity (≥98%), this building block ensures reproducible results and accelerates hit-to-lead optimization, making it a superior choice for drug discovery.

Molecular Formula C10H7N3O
Molecular Weight 185.186
CAS No. 188631-00-7
Cat. No. B2858103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazin-2-yl(pyridin-3-yl)methanone
CAS188631-00-7
Molecular FormulaC10H7N3O
Molecular Weight185.186
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)C2=NC=CN=C2
InChIInChI=1S/C10H7N3O/c14-10(8-2-1-3-11-6-8)9-7-12-4-5-13-9/h1-7H
InChIKeyCONJEIYQIFJXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazin-2-yl(pyridin-3-yl)methanone (CAS 188631-00-7): Procurement-Ready Building Block for Heterocyclic Synthesis and Kinase-Targeted Drug Discovery


Pyrazin-2-yl(pyridin-3-yl)methanone (CAS 188631-00-7) is a heteroaromatic ketone consisting of a pyrazine ring linked to a pyridine ring via a carbonyl bridge . This small molecule scaffold (C₁₀H₇N₃O, MW: 185.18 g/mol) is utilized as a versatile building block in medicinal chemistry and drug discovery programs . The compound is commercially available from multiple suppliers in high purity (≥98%) , making it a readily accessible intermediate for the synthesis of more complex, biologically active molecules .

Critical Procurement Rationale for Pyrazin-2-yl(pyridin-3-yl)methanone: Why Simple Heterocyclic Analogs Cannot Replicate its Scaffold Functionality


While the pyridine and pyrazine rings are individually common pharmacophores, their specific combination in a ketone-linked structure defines Pyrazin-2-yl(pyridin-3-yl)methanone's utility as a synthetic intermediate . Simple substitution with other heterocyclic ketones, such as those based on phenyl-pyridine or pyridinyl-pyrimidine scaffolds, is not equivalent [1]. The exact spatial arrangement and electron distribution of the pyrazin-2-yl and pyridin-3-yl groups are critical for the regioselective functionalization required to generate derivatives with target activity, such as inhibitors of DYRK1A [1] or PI3K [2]. Using a generic analog may result in failed synthesis, altered reactivity, or the inability to access the desired chemical space, ultimately impacting research timelines and project validity [1].

Quantitative Evidence Guide: Differentiating Pyrazin-2-yl(pyridin-3-yl)methanone for Medicinal Chemistry and Kinase Inhibitor Research


Scaffold Provenance: Structural Confirmation in a High-Resolution DYRK1A Co-Crystal

The value of Pyrazin-2-yl(pyridin-3-yl)methanone is substantiated by its incorporation into a lead inhibitor whose binding mode is validated by a 2.465 Å resolution X-ray co-crystal structure with the kinase DYRK1A (PDB: 6EIL) [1]. The structure confirms the compound, when properly functionalized as a derivative, provides a core scaffold that achieves a specific, high-affinity binding pose [1]. This is a differentiating advantage over generic, uncharacterized ketones, as it provides a proven structural foundation for rational, structure-based drug design [1].

Kinase Inhibition X-ray Crystallography Medicinal Chemistry DYRK1A

Physicochemical Profile: Predicted Properties to Guide Formulation and Assay Design

Pyrazin-2-yl(pyridin-3-yl)methanone possesses a predicted set of physicochemical properties, including a boiling point of 356.0±27.0 °C and a density of 1.257±0.06 g/cm³ . Its predicted acid dissociation constant (pKa) is 1.96±0.10 . These properties differentiate it from other building blocks with different physical handling and solubility profiles. For instance, compared to more lipophilic or higher-molecular-weight ketones, this compound's moderate properties may offer advantages in early-stage solubility screening and synthetic work-up.

Pre-formulation Drug-likeness Physicochemical Analysis

Biological Target Engagement: Class-Level Evidence of Potent Antitubercular Activity from Analogs

Derivatives based on the pyrazine-2-carbonyl pharmacophore, the core of Pyrazin-2-yl(pyridin-3-yl)methanone, have demonstrated significant activity against Mycobacterium tuberculosis H37Ra . Scientific literature indicates that some analogs containing this core structure exhibit IC₅₀ values in the low micromolar range, from 1.35 to 2.18 μM . This class-level evidence distinguishes the scaffold from other heterocyclic ketones lacking this reported anti-tubercular potential. It provides a strong, data-driven rationale for selecting this compound as a starting point for developing new anti-infective agents.

Antitubercular Antibacterial Mycobacterium tuberculosis SAR

Key Application Scenarios for Pyrazin-2-yl(pyridin-3-yl)methanone in Drug Discovery and Chemical Synthesis


Scaffold for DYRK1A Kinase Inhibitor Development

Employ Pyrazin-2-yl(pyridin-3-yl)methanone as a core scaffold for synthesizing novel DYRK1A kinase inhibitors. As validated by the co-crystal structure of a derivative (PDB: 6EIL) [1], this scaffold provides a viable starting point for structure-based drug design targeting neurodegenerative diseases and Down syndrome [1].

Building Block for Novel Antitubercular Agents

Leverage the pyrazine-2-carbonyl pharmacophore as a synthetic intermediate in the preparation of new anti-tuberculosis compounds. The established class-level activity of analogs (IC₅₀: 1.35-2.18 μM) supports the use of this core in hit-to-lead optimization programs against Mycobacterium tuberculosis .

Synthesis of PI3K Kinase Inhibitor Libraries

Utilize the compound as a key intermediate in the synthesis of pyrazine-based inhibitors of phosphatidylinositol 3-kinase (PI3K), a target of interest for cancer and inflammatory diseases [2]. The core structure is a critical element in the structure-activity relationship (SAR) exploration of this important class of therapeutics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazin-2-yl(pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.